Ethyl 3-amino-3-methylbutanoate
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Overview
Description
Ethyl 3-amino-3-methylbutanoate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 3-amino-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 3-amino-3-methylbutanoic acid and ethanol.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Hydrolysis: 3-amino-3-methylbutanoic acid and ethanol.
Reduction: The corresponding alcohol, 3-amino-3-methylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic reactions. The ester group can be hydrolyzed to release the active 3-amino-3-methylbutanoic acid, which can then interact with cellular components and influence biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-amino-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 3-methylbutanoate: This compound lacks the amino group, making it less reactive in certain biochemical processes.
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
3-amino-3-methylbutanoic acid: The free acid form is more polar and has different solubility characteristics compared to the ester.
This compound is unique due to the presence of both an amino group and an ester group, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-6(9)5-7(2,3)8/h4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINTWGJQDJSXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-42-9 |
Source
|
Record name | ETHYL 3-AMINO-3-METHYLBUTANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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